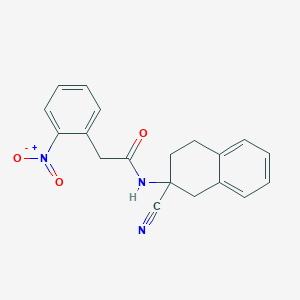![molecular formula C25H22N4O4S B2669984 N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide CAS No. 422278-33-9](/img/structure/B2669984.png)
N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide” is a chemical compound with the molecular formula C27H32N4O4S . It has a molecular weight of 508.63200 . The compound is part of the benzamide class of compounds, which have been widely used in various fields including medical, industrial, biological, and potential drug industries .
Molecular Structure Analysis
The molecular structure of “N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide” consists of a benzamide core with various functional groups attached . These include an ethoxyanilino group, a sulfanyl group, and a quinazolinone group .Physical And Chemical Properties Analysis
“N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide” has a molecular weight of 508.63200 . Its exact mass is 508.21400 . The compound has a LogP value of 5.27830, indicating its lipophilicity . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Pharmacological Activities
Antihypertensive and Diuretic Potential : Quinazoline derivatives, similar in structure to the compound , have been investigated for their potential as diuretic and antihypertensive agents. These compounds have shown promising results in animal models, indicating their utility in managing conditions related to blood pressure and fluid balance (Rahman et al., 2014).
Anticancer Activity : Some quinazoline compounds exhibit significant anticancer activity. They have been tested for their potential cytotoxicity against various cancer cell lines, showing promising results in inhibiting cancer cell growth (Nowak et al., 2015).
Biochemical Research
Enzyme Inhibition Studies : Quinazoline derivatives are explored for their role in inhibiting various enzymes. This application is crucial in understanding biochemical pathways and developing therapeutic agents for various diseases (Marsham et al., 1989).
PI3K Inhibitors and Anticancer Agents : Specific quinazoline compounds are proposed as novel structures for PI3K inhibitors, showing potential as anticancer agents. Their antiproliferative activities have been evaluated against various human cancer cell lines (Shao et al., 2014).
Antimicrobial Properties
- Potential Antimicrobial Agents : Some new quinazoline compounds have been synthesized and screened for their antibacterial and antifungal activities. They have shown effectiveness against a range of bacterial and fungal pathogens (Desai et al., 2007).
Chemical Synthesis and Transformation
Advanced Synthesis Techniques : Research on quinazolines includes exploring advanced synthesis techniques like microwave-assisted synthesis, which is critical for the rapid and efficient production of these compounds (Selvam et al., 2007).
Transformations in Chemical Structures : Studies on quinazolines also involve understanding their chemical behavior and transformations, which is important for developing new compounds with desired properties (Aleqsanyan & Hambardzumyan, 2021).
Future Directions
The future directions for research on “N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide” could involve exploring its potential applications in various fields, such as medicine and industry, given the wide range of uses of benzamide compounds . Additionally, further studies could be conducted to determine its mechanism of action and to explore its chemical reactivity.
properties
IUPAC Name |
N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-2-33-19-14-12-18(13-15-19)26-22(30)16-34-25-27-21-11-7-6-10-20(21)24(32)29(25)28-23(31)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQUNDPXSIXRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

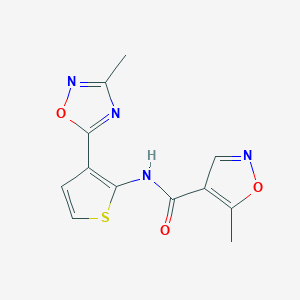
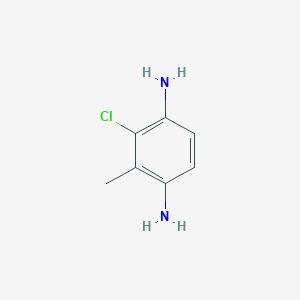

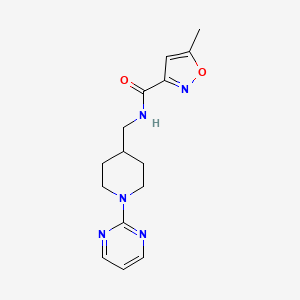
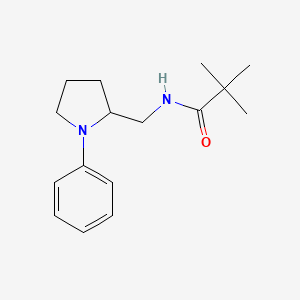

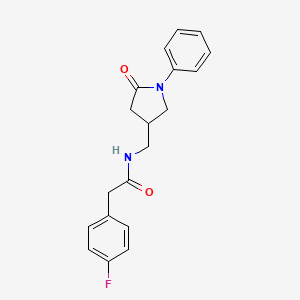
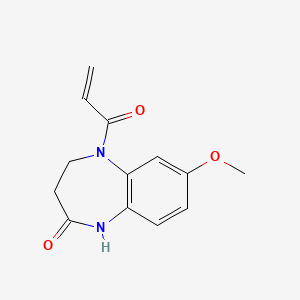

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669919.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)

